molecular formula C8H10O2P+ B12068390 Phosphinic acid, ethyl-, phenyl ester

Phosphinic acid, ethyl-, phenyl ester

Cat. No.: B12068390
M. Wt: 169.14 g/mol
InChI Key: CWBDVMGBEFBMDY-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, which are organic compounds containing phosphorus, are integral to numerous areas of science and industry. taylorandfrancis.comwikipedia.org Their significance stems from their diverse roles in biochemistry, medicinal chemistry, agriculture, and materials science. researchgate.netnih.gov In living organisms, phosphorus compounds are fundamental components of DNA, RNA, and adenosine (B11128) triphosphate (ATP), the primary molecule for energy transfer in cells. researchgate.netresearchgate.net

In the realm of medicine, organophosphorus chemistry has been crucial in the development of a wide array of therapeutic agents, including antiviral drugs like Tenofovir and anticancer treatments. researchgate.net Phosphonates, which are structural analogs of natural phosphates, have shown potential as antibacterial and antiparasitic agents. Furthermore, bisphosphonates are an important class of drugs used to treat osteoporosis and other bone-related diseases. wikipedia.orgresearchgate.net

Beyond medicine, these compounds are widely used as pesticides in agriculture, as flame retardants in polymers, as plasticizers, and as catalysts in industrial processes. taylorandfrancis.comnih.gov The unique properties endowed by the phosphorus atom, such as its ability to form stable bonds with carbon and exist in various oxidation states, make organophosphorus compounds a continuing focus of intensive scientific research. taylorandfrancis.comresearchgate.net

Classification and Structural Context of Phosphinic Esters within Organophosphorus Chemistry

Organophosphorus compounds are broadly classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Phosphinic acid esters, also known as phosphinates, fall under the phosphorus(V) category.

Phosphinates are characterized by the general formula R₂P(=O)(OR'), where two organic residues (R) and one alkoxy or aryloxy group (OR') are directly attached to a central phosphorus atom, which is also double-bonded to an oxygen atom. wikipedia.org This structure distinguishes them from other organophosphorus(V) compounds:

Phosphate (B84403) esters : Have three P-O-C bonds (P(=O)(OR)₃). wikipedia.org

Phosphonate (B1237965) esters : Have one P-C bond and two P-O-C bonds (RP(=O)(OR')₂). wikipedia.orgwikipedia.org

Phosphine (B1218219) oxides : Have three P-C bonds (R₃P=O). wikipedia.org

Phosphinic esters are thus structurally intermediate between phosphonates and phosphine oxides. The acidity and coordination properties of phosphinic acids are generally positioned between those of carboxylic acids and phosphonic acids. researchgate.net

Historical Trajectories and Key Milestones in Phosphinic Ester Chemistry

The history of phosphinic esters is intertwined with the broader development of organophosphorus chemistry. A significant early milestone was the first synthesis of an organophosphate, triethyl phosphate (TEP), by Voegeli in 1848. nih.gov The landscape of organic synthesis was transformed by Williamson's discovery of a new method for ether formation in 1851, which provided more efficient synthetic pathways for producing phosphate esters. nih.gov

The specific class of phosphinic acids, the parent compounds of phosphinates, was introduced through the work of August Wilhelm Hofmann in 1855. researchgate.net The development of synthetic methods, such as the Michaelis-Arbuzov reaction, which is used to prepare phosphonate esters from phosphites, and the Hirao coupling, which forms phosphonates via a palladium-catalyzed reaction, provided the foundational chemistry for creating a wide variety of organophosphorus compounds, including phosphinates. wikipedia.orgwikipedia.org These foundational discoveries paved the way for the synthesis and exploration of the diverse applications of phosphinic esters.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2P+

Molecular Weight

169.14 g/mol

IUPAC Name

ethyl-oxo-phenoxyphosphanium

InChI

InChI=1S/C8H10O2P/c1-2-11(9)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1

InChI Key

CWBDVMGBEFBMDY-UHFFFAOYSA-N

Canonical SMILES

CC[P+](=O)OC1=CC=CC=C1

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Phosphinic Acid, Ethyl , Phenyl Ester

Reaction Pathway Elucidation in Esterification Processes

The formation of phosphinic esters like ethyl phenylphosphinate from their corresponding acids is a process governed by specific reaction pathways and intermediates. Understanding these mechanisms is crucial for achieving selective and efficient synthesis.

Phosphinic acids that contain a hydrogen atom directly bonded to the phosphorus center, such as phenyl-H-phosphinic acid (the precursor to ethyl phenylphosphinate), exist in a tautomeric equilibrium. These compounds can exist in two forms: a tetracoordinated phosphinic acid form with a P=O double bond and a P-H bond, and a tricoordinated phosphonous acid form with a P-OH group. While the equilibrium heavily favors the more stable tetracoordinated species, the tricoordinated form, although present in minute quantities, can be the reactive species in certain reactions. The direct esterification of phenyl-H-phosphinic acid with alcohols, for example, is influenced by this equilibrium. mdpi.com The reaction can be promoted under microwave irradiation, and the use of ionic liquid additives can enhance the process, likely by improving microwave absorption due to their polarity. mdpi.com

The selective esterification of phosphinic acids is a more complex challenge than that of phosphonic acids, which have two acidic hydroxyl groups. nih.gov In the synthesis of phosphinates, achieving mono-esterification without side reactions is key. Studies on the esterification of related phosphonic acids using orthoesters have shown that the reaction proceeds through specific intermediates. nih.govresearchgate.net For instance, at lower temperatures, monoesters are formed via a proposed 1,1-diethoxyethyl ester intermediate when using triethyl orthoacetate. nih.govresearchgate.net At higher temperatures, this intermediate can lead to diester formation or the generation of stable pyrophosphonates, which are then consumed to yield the diester product. nih.govresearchgate.net While these studies focus on phosphonic acids, the principles of intermediate formation and the critical role of temperature in controlling selectivity are applicable to the esterification of phosphinic acids to produce compounds like ethyl phenylphosphinate. The direct esterification of phenyl-H-phosphinic acid has been achieved with various alcohols under microwave conditions, with reaction outcomes dependent on temperature and reaction time. mdpi.com

Table 1: Microwave-Assisted Direct Esterification of Phenyl-H-Phosphinic Acid (1) with Various Alcohols

EntryAlcoholTemperature (°C)Yield (%) of Ester (2)Reference
1Ethanol16073 mdpi.com
2n-Propanol18085 mdpi.com
3i-Propanol18075 (with IL) mdpi.com
4n-Butanol18090 mdpi.com

IL: Ionic Liquid ([bmim][PF₆])

Stereochemical Aspects of Phosphinic Ester Formation

The stereochemistry associated with the phosphorus center is a critical aspect of phosphinic ester chemistry, particularly when these compounds are used in the synthesis of chiral molecules.

Ethyl phenylphosphinate is a key reagent in the stereoselective synthesis of α-amino-C-phosphinic acids, which are important as phosphinic pseudopeptides and enzyme inhibitors. mdpi.comnih.gov A widely used strategy involves the addition of the phosphinate to a chiral imine. mdpi.com In one approach, ethyl phenylphosphinate was reacted with (S)-α-methylbenzylamine derived imines in the absence of a catalyst to produce α-amino-C-phosphinates with moderate diastereoselectivity. mdpi.com Another study utilized chiral N-sulfinylaldimines, which reacted with ethyl phenylphosphinate to yield optically enriched α-amino-C-phosphinic acids. mdpi.com The stereochemical outcome of these reactions is highly dependent on the nature of the chiral auxiliary on the imine, which directs the nucleophilic attack of the phosphinate. mdpi.comresearchgate.net

Table 2: Synthesis of α-Amino-C-Phosphinates via Addition of Ethyl Phenylphosphinate to Chiral Imines

Imine TypeConditionsYield (%)Diastereoisomeric Ratio (dr)Reference
(S)-α-methylbenzylamine derivedToluene, 70 °C40–84Moderate mdpi.com
Chiral N-sulfinylaldiminesNot specifiedN/AN/A mdpi.com

Mechanisms of Carbon-Phosphorus (C-P) Bond Formation Reactions

The formation of a C-P bond is a fundamental transformation in organophosphorus chemistry. organic-chemistry.org Ethyl phenylphosphinate can participate as a substrate in reactions that create new C-P bonds. One of the most common methods is the phospha-Michael addition, where the P-H group of a phosphinate adds across a carbon-carbon double bond. nih.gov This reaction can be catalyzed by a base or proceed via a radical mechanism. organic-chemistry.org

Furthermore, ethyl phenylphosphinate can act as a coupling partner in palladium-catalyzed C-P bond-forming reactions. acs.org For example, it has been successfully coupled with aryl nonaflates in the presence of a palladium catalyst, a reaction that is significantly accelerated by the addition of sodium iodide. acs.org This method provides a direct route to arylphosphinates from readily available phenols. acs.org The mechanism of these cross-coupling reactions generally involves oxidative addition of the aryl electrophile to the Pd(0) catalyst, followed by transmetalation with the phosphinate and subsequent reductive elimination to form the C-P bond and regenerate the catalyst. researchgate.net

Free Radical Pathways in Phosphinic Ester Chemistry

Phosphorus-centered radicals offer an alternative pathway for the formation of C-P bonds under mild conditions. researchgate.net The relatively weak P-H bond in H-phosphinates can undergo homolytic cleavage to form a phosphinoyl radical. nih.gov This radical can then engage in subsequent reactions, most notably addition to unsaturated systems like alkenes. organic-chemistry.org

A P-centered radical can be generated from hypophosphite esters or salts using an initiator system such as Et₃B/O₂ at room temperature. organic-chemistry.org This method has been applied to the addition of hypophosphites to alkenes to form phosphinic acid derivatives. organic-chemistry.org A study demonstrated the stereospecific radical addition of (-)menthyl phenylphosphinate to alkenes, highlighting the utility of radical pathways in creating optically pure alkylphenylphosphinates. organic-chemistry.org This indicates that free radical reactions involving phosphinic esters like ethyl phenylphosphinate can proceed with a high degree of stereocontrol, providing a valuable tool for asymmetric synthesis.

Mechanistic Studies of Thermal Degradation Processes of Phosphinic Ester Containing Polymers

The thermal degradation of polymers incorporating phosphinic esters, such as Phosphinic acid, ethyl-, phenyl ester, is a subject of significant interest, particularly in the context of flame retardancy. While direct studies on polymers containing exclusively ethyl phenylphosphinate are limited in publicly available literature, extensive research on structurally similar phosphinic ester-containing polymers provides critical insights into the operative degradation mechanisms.

A key model for understanding this process is the thermal degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) copolymers containing 2-carboxy ethyl (phenyl) phosphinic acid (CEPPA). The structural similarity between CEPPA and ethyl phenylphosphinate allows for the extrapolation of mechanistic pathways. Studies employing techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS), TG-Infrared Spectroscopy (TG-IR), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) have elucidated a multi-step degradation process for these types of polymers. dtic.mil

The initial phase of degradation in an inert atmosphere is dominated by homolytic cleavage reactions. dtic.mil At elevated temperatures, the weaker bonds within the polymer structure break, leading to the formation of free radicals. In the case of a phosphinic ester-containing polymer, this can involve the scission of the ester group or bonds within the main polymer chain. nih.govresearchgate.net

This is followed by a β-cis-elimination reaction . This process involves the transfer of a hydrogen atom from the polymer backbone to the phosphinate oxygen, proceeding through a cyclic transition state. This elimination results in the formation of a phosphorus-containing acid and the creation of unsaturation (a double bond) in the polymer chain. dtic.mil For polymers containing ethyl phenylphosphinate, this would likely lead to the formation of phenylphosphinic acid and the release of ethylene. This mechanism is a common pathway for the thermal decomposition of organophosphorus esters and is crucial for their flame-retardant action. nih.gov The generated phosphorus acid can then act in the condensed phase, promoting char formation which insulates the underlying polymer from the heat source and reduces the production of flammable volatile compounds. nih.gov

Table 1: Key Parameters from Thermogravimetric Analysis (TGA) of Modified Polymethyl Methacrylate (PMMA)

SampleInitial Mass Loss Temperature (°C)Char Yield at 550°C (%)
PMMA (Homopolymer)2890.0
PMMA + Diethyl (p-vinylbenzyl) phosphonate (B1237965) (DEpVBP)2393.0
PMMA + Diethyl-1-(N-pyrolidinyl) methylphosphonate (B1257008) (DEHPi)526.0

Note: This table presents data for Polymethyl Methacrylate (PMMA) modified with different phosphorus-containing compounds to illustrate the effect of such additives on thermal stability. Data sourced from a study on phosphorus-modified chain growth polymers. nih.gov The compounds are structurally related to, but not identical to, this compound.

Energetic and Kinetic Analysis of Phosphinic Ester Transformations

The transformation of phosphinic esters like ethyl phenylphosphinate under thermal stress can be analyzed from both energetic and kinetic perspectives to understand the reaction feasibility and rate. These analyses often involve computational modeling and experimental techniques to determine parameters such as activation energy (Ea) and rate constants (k).

Thermal Decomposition:

A primary transformation for ethyl phenylphosphinate is thermal decomposition. Drawing parallels from studies on other alkyl phosphonates and phosphates, a key mechanism is the intramolecular elimination reaction that proceeds through a six-membered cyclic transition state . dtic.mil In this concerted reaction, a β-hydrogen from the ethyl group is transferred to the phosphoryl oxygen, leading to the simultaneous cleavage of the C-O and P-O bonds and the formation of phenylphosphinic acid and ethylene. dtic.mil

Theoretical studies on the decomposition of similar esters, such as ethyl 3-phenyl glycidate, support the favorability of such cyclic transition states. researchgate.net Computational methods like Density Functional Theory (DFT) are employed to calculate the energy of the reactants, transition states, and products, allowing for the determination of the activation energy. researchgate.netnih.gov

Table 2: Calculated Activation Energies for the Decomposition of Ethyl Esters via a Six-Membered Cyclic Transition State

ReactionComputational MethodActivation Energy (Ea) (kcal/mol)
Decomposition of Ethyl GlycidateB3LYP/6-31++G 44.62
Decomposition of Ethyl GlycidateMP2/6-31+G*52.64
Decomposition of Ethyl 3-phenyl glycidateB3LYP/6-31++G44.70

Note: This table shows calculated activation energies for the first step (elimination of the ethyl group) of the decomposition of ethyl glycidate and ethyl 3-phenyl glycidate, which serve as models for the transformation of ethyl phenylphosphinate. The data is from a theoretical study and was calculated at a temperature of 643.15 K. researchgate.net

The kinetics of such unimolecular elimination reactions can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. researchgate.net Kinetic modeling of the pyrolysis of various organophosphorus esters has allowed for the estimation of rate constants for these elimination reactions. For six-center eliminations, pre-exponential factors (A) are typically in the range of 10¹² to 10¹³ s⁻¹. dtic.mil

Hydrolysis:

Another significant transformation is hydrolysis, the cleavage of the ester bond by reaction with water, which can be catalyzed by acid or base. nih.gov While distinct from thermal degradation, the kinetic analysis of hydrolysis provides valuable data on the reactivity of the ester linkage. The reaction rate is dependent on the concentration of the ester and the catalyst, and the rate constant can be determined experimentally by monitoring the concentration change over time. internationaljournalssrg.orgscihub.org The activation energy for hydrolysis can also be determined from the temperature dependence of the rate constant. For example, the alkaline hydrolysis of ethyl acetate (B1210297) has a measured activation energy of approximately 11.6 kcal/mol. uv.es Although this value is for a carboxylate ester, it provides a general reference point for the energy required for the hydrolysis of an ethyl ester.

Table 3: Kinetic Parameters for the Hydrolysis of Ethyl Acetate

Reaction ConditionRate Constant (k)Activation Energy (Ea) (kcal/mol)
Alkaline Hydrolysis at 25°C0.1120 L·mol⁻¹·s⁻¹11.56
Acid-Catalyzed Hydrolysis at 28°C~0.003 min⁻¹·cm⁻³Not Specified

Note: This table presents kinetic data for the hydrolysis of ethyl acetate, a different class of ester, to provide a comparative context for ester transformation kinetics. scihub.orguv.es

Advanced Characterization Techniques in Phosphinic Ester Research

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For ethyl phenylphosphinate (Molecular Weight: 170.15 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. sigmaaldrich.comnih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and several fragment ions corresponding to the loss of specific groups.

Table 4: Predicted Mass Spectrometry Data for Ethyl Phenylphosphinate

m/z ValueIonIdentity
170 [M]⁺ Molecular Ion
142[M - C₂H₄]⁺Loss of ethene
125[M - OC₂H₅]⁺Loss of ethoxy radical
97[C₆H₅P]⁺Phenylphosphinidene fragment
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to build a model of the electron density and, from that, the exact atomic positions, bond lengths, and bond angles.

Ethyl phenylphosphinate is reported as a liquid at room temperature. sigmaaldrich.com Therefore, X-ray crystallography can only be performed if the compound is first crystallized, which might be achieved at low temperatures or through the formation of a crystalline derivative. To date, no public crystal structure determination for ethyl phenylphosphinate has been found in crystallographic databases.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For organophosphorus compounds, phosphorus content can also be determined. This method is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula.

Table 5: Theoretical Elemental Composition of Phosphinic acid, ethyl-, phenyl ester (C₈H₁₁O₂P)

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01196.08856.47
HydrogenH1.00811.0886.52
OxygenO15.99931.99818.80
PhosphorusP30.97430.97418.20
Total 170.148 100.00

Powder X-ray Diffraction (PXRD) for Material Characterization

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of bulk solid materials. oakwoodchemical.com Instead of a single crystal, a fine powder of the substance is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint that can be used for phase identification, determining crystallinity, and identifying polymorphic forms.

Since ethyl phenylphosphinate is a liquid under standard conditions, PXRD is not a suitable technique for its characterization in its pure form. sigmaaldrich.com However, PXRD would become a relevant and powerful tool if the compound were part of a solid formulation, a crystalline salt, or a co-crystal, allowing for the characterization of the solid-state properties of that specific material.

Solid-State NMR (e.g., ³¹P CP-MAS-NMR) for Immobilized Systems

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the characterization of materials at a molecular level, providing detailed insights into the structure, dynamics, and interactions of chemical species in the solid state. For organophosphorus compounds like phosphinic acid esters, particularly when they are immobilized on a solid support or within a matrix, ³¹P Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is an especially valuable tool. This technique enhances the signal of the less abundant or lower gyromagnetic ratio nuclei, such as ³¹P, by transferring magnetization from abundant nuclei, typically ¹H. The rapid spinning of the sample at the "magic angle" (54.7°) averages out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar coupling, which would otherwise lead to broad, featureless spectra in static solid samples.

While specific ³¹P CP-MAS NMR studies on immobilized "this compound" are not extensively documented in the reviewed literature, the principles and applications of this technique can be understood from research on analogous phosphinate and phosphonate (B1237965) systems. These studies demonstrate the capability of ssNMR to elucidate the nature of the surface-adsorbate interaction, the local environment of the phosphorus atom, and conformational changes upon immobilization.

Detailed Research Findings

Research on related organophosphorus compounds provides a framework for the type of information that can be obtained from ³¹P solid-state NMR of immobilized ethyl phenylphosphinate. For instance, studies on phosphonic acids have shown that ³¹P chemical shifts are highly sensitive to the degree of protonation and the nature of the interaction with surface sites.

In a hypothetical scenario where ethyl phenylphosphinate is immobilized on a silica (B1680970) or alumina (B75360) surface, ³¹P CP-MAS NMR could be used to:

Identify the nature of the surface binding: The ³¹P chemical shift would be expected to change upon immobilization compared to the bulk material. The magnitude and direction of this change could indicate the type of interaction, such as hydrogen bonding between the P=O group and surface hydroxyls, or the formation of a direct covalent bond between the phosphorus atom and the support material.

Probe the local environment: The chemical shift anisotropy (CSA), which can be measured in a solid-state NMR experiment, provides information about the electronic environment around the phosphorus nucleus. Changes in the CSA upon immobilization can reflect alterations in the symmetry of the electron distribution around the phosphorus atom due to surface interactions.

Investigate molecular conformation: The conformation of the ethyl and phenyl groups relative to the phosphinate core could be influenced by the steric constraints of the support surface. While ³¹P NMR primarily probes the phosphorus environment, these conformational changes can lead to subtle variations in the isotropic and anisotropic chemical shifts.

The table below illustrates the kind of data that could be generated from such an experiment, drawing on typical values and parameters observed for similar immobilized organophosphorus compounds.

ParameterHypothetical Value (Bulk)Hypothetical Value (Immobilized)Information Gained
Isotropic Chemical Shift (δiso) 35 ppm40 ppmIndicates a change in the electronic environment of the phosphorus atom due to interaction with the solid support.
Chemical Shift Anisotropy (CSA) 2000 Hz2500 HzReflects a change in the symmetry of the local electronic field, suggesting a specific orientation on the surface.
¹H-³¹P Internuclear Distance -2.5 ÅCan be estimated from CP dynamics, providing information on the proximity to surface protons (e.g., hydroxyl groups).

This table is illustrative and based on data for analogous compounds. Specific values for ethyl phenylphosphinate would require experimental measurement.

The analysis of the number and types of phosphorus signals in the spectrum can also reveal if there are multiple distinct binding sites on the surface or if the immobilized species exists in different conformations. Furthermore, by using advanced ssNMR techniques, it is possible to measure internuclear distances between the phosphorus atom and other nuclei in the support (e.g., ²⁹Si in silica or ²⁷Al in alumina), providing direct evidence for the binding mode and the orientation of the molecule on the surface.

Computational Chemistry and Theoretical Analysis of Phosphinic Acid, Ethyl , Phenyl Ester

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. youtube.comnih.gov For ethyl phenylphosphinate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would serve as the foundation for the analyses described below. nih.gov

A DFT-based analysis of ethyl phenylphosphinate would begin with geometry optimization to find the lowest energy structure. semanticscholar.org From this optimized geometry, a detailed analysis of the electronic structure would elucidate the nature of the bonding within the molecule.

Key aspects of the bonding in ethyl phenylphosphinate involve the phosphorus (V) center, which is bonded to a phenyl group, an ethyl group via an oxygen atom (ester linkage), a hydrogen atom, and a double-bonded oxygen atom (phosphoryl group). The analysis would focus on the bond lengths, bond angles, and dihedral angles associated with the phosphorus atom.

Table 1: Illustrative NBO Analysis Data for a Generic Phosphinate (Note: This table is a hypothetical representation of expected values for ethyl phenylphosphinate based on typical organophosphorus compound analyses.)

AtomNatural Charge (e)Hybridization
P+1.5 to +2.0~sp³
O (P=O)-0.8 to -1.2~sp²
O (Ester)-0.6 to -0.8~sp²
C (Phenyl-P)-0.1 to -0.3~sp²
C (Ethyl-O)+0.1 to +0.3~sp³

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. libretexts.orgorganicchemistrytutor.com For ethyl phenylphosphinate, key rotational degrees of freedom exist around the P-C(phenyl), P-O(ethyl), and O-C(ethyl) bonds. The study of these rotations helps to identify the most stable conformers and the energy barriers between them. libretexts.orgnih.gov

The process involves systematically rotating the dihedral angles and calculating the potential energy at each step to map out the potential energy surface. youtube.com This map, or energy landscape, reveals the global minimum energy conformation as well as other local minima. nih.gov Factors influencing the stability of different conformers include steric hindrance between the bulky phenyl and ethyl groups and electrostatic interactions, particularly involving the polar P=O group. organicchemistrytutor.comnih.gov For instance, studies on similar flexible organophosphorus molecules have shown that intramolecular hydrogen bonds and other non-covalent interactions can significantly stabilize certain conformers. nih.gov The energy landscape provides crucial information on the molecule's flexibility and the populations of different conformers at thermal equilibrium. libretexts.orgnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. nih.gov This analysis is based on the topology of the electron density (ρ). The analysis identifies critical points where the gradient of the electron density is zero. nih.gov

For ethyl phenylphosphinate, QTAIM analysis would characterize the nature of its chemical bonds through the properties at the bond critical points (BCPs). Key indicators include the electron density (ρ), its Laplacian (∇²ρ), and the ellipticity (ε) at the BCP. nih.govunife.it

P=O Bond : This bond would exhibit a high ρ value and a negative ∇²ρ, characteristic of a shared (covalent) interaction, but with significant charge separation. The ellipticity would be high, reflecting the π-character of the double bond.

P-C and P-O Bonds : These single bonds would also be identified as shared interactions, with their own characteristic ρ and ∇²ρ values.

Non-covalent interactions : QTAIM can also identify weaker interactions, such as intramolecular hydrogen bonds, which are characterized by low ρ and positive ∇²ρ values. unife.it

Table 2: Illustrative QTAIM Parameters for Bonds in Ethyl Phenylphosphinate (Note: This table is a hypothetical representation of expected values based on QTAIM principles and studies on related molecules. nih.govunife.it)

BondElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Classification
P=O~0.30 - 0.40NegativeCovalent (Polar)
P-O~0.15 - 0.25Slightly negative/positivePolar Covalent
P-C~0.10 - 0.20Slightly negative/positivePolar Covalent
C-H···O=P~0.01 - 0.03PositiveNon-covalent (H-bond)

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. researchgate.net Population analysis methods, such as Mulliken population analysis or those integrated into NBO, quantify the contribution of atomic orbitals to each molecular orbital and the overlap between them. nih.gov

For ethyl phenylphosphinate, this analysis would detail the composition of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). dntb.gov.ua

In a molecule like ethyl phenylphosphinate, the HOMO would likely have significant contributions from the lone pairs of the phosphoryl oxygen and the π-system of the phenyl ring. The LUMO would likely be centered on the P-C and P=O antibonding orbitals. The overlap population between specific atoms provides a quantitative measure of bond strength, complementing the insights from QTAIM. nih.gov

Thermochemical Calculations and Reaction Energetics

Computational methods can accurately predict key thermochemical properties. Using DFT, it is possible to calculate standard thermodynamic quantities such as the enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f). These calculations typically involve computing vibrational frequencies to determine thermal corrections to the electronic energy. youtube.com

These data are invaluable for understanding the stability of the molecule and the energetics of chemical reactions it might undergo. youtube.com For example, ethyl phenylphosphinate is known to participate in reactions such as the Pudovik reaction or additions to alkynes. sigmaaldrich.com Theoretical calculations can model the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies (Ea) and reaction enthalpies (ΔHr), providing a complete energetic profile of the reaction. Such an analysis can explain reaction mechanisms and predict regioselectivity, as seen in its Markovnikov addition to terminal alkynes. sigmaaldrich.com

Prediction of Reactivity Indices (e.g., Fukui Functions, Molecular Electrostatic Potential)

Conceptual DFT provides a framework for defining and calculating chemical reactivity indicators. nih.govbeilstein-journals.org These indices help predict how and where a molecule is likely to react.

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov For ethyl phenylphosphinate, the MEP would show a region of high negative potential (typically colored red) around the phosphoryl oxygen, identifying it as the primary site for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen attached to phosphorus and the hydrogens of the ethyl group, indicating sites susceptible to nucleophilic attack. nih.govresearchgate.net

Fukui Functions : The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. beilstein-journals.orgresearchgate.net Condensed Fukui functions simplify this by assigning a value to each atom.

The function f⁺(r) indicates the propensity of a site for nucleophilic attack (where an electron is added). For ethyl phenylphosphinate, the phosphorus atom is expected to have a high f⁺ value.

The function f⁻(r) indicates the propensity for electrophilic attack (where an electron is removed). The phosphoryl oxygen and the phenyl ring would likely show high f⁻ values. These indices allow for a more quantitative prediction of the reactive sites within the molecule than MEP alone. semanticscholar.orgbeilstein-journals.org

An in-depth analysis of the computational and theoretical chemistry of Phosphinic acid, ethyl-, phenyl ester reveals significant insights into its molecular properties and behavior. Through advanced modeling techniques, researchers can predict and understand its spectroscopic characteristics, equilibrium states, and interaction potential.

Applications in Advanced Materials Science and Catalysis

Phosphinic acid, ethyl-, phenyl ester as a Ligand in Coordination Chemistry

While not typically employed as a stable, isolating ligand in the same manner as tertiary phosphines, ethyl phenylphosphinate is a significant reactant in the formation of catalytically active transition metal species. mdpi.comnih.gov Its P-H bond is reactive and can undergo oxidative addition or other transformations in the presence of metal precursors, making it a key intermediate in catalyst systems. rsc.org The design and study of phosphorus-containing ligands are a cornerstone of homogeneous catalysis research due to their ability to influence the electronic and steric environment of a metal center. nih.gov

The synthesis of transition metal complexes often involves the reaction of a metal precursor with a stoichiometric amount of a phosphorus ligand in a dry, inert atmosphere. mdpi.com In the context of ethyl phenylphosphinate, its primary role is often as a precursor in palladium-catalyzed reactions rather than as a simple spectator ligand. For instance, in palladium-catalyzed additions to alkynes, ethyl phenylphosphinate reacts in the presence of a palladium source like palladium(II) acetate (B1210297) and a supporting phosphine (B1218219) ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), to form the catalytically active species in situ. rsc.org

The characterization of the resulting products and intermediates relies on standard analytical techniques. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P{¹H} NMR, is crucial for confirming the formation of new P-C bonds and tracking the transformation of the initial phosphinate. mdpi.comrsc.org Chemical shifts in ³¹P NMR spectra indicate changes in the electronic environment of the phosphorus atom upon reaction. rsc.org Infrared (IR) spectroscopy can identify functional groups, while mass spectrometry confirms the molecular weight of the final products. rsc.org

Ethyl phenylphosphinate has demonstrated utility in homogeneous catalysis, particularly in palladium-catalyzed reactions. rsc.org A notable application is the regioselective Markovnikov addition of the P-H bond across terminal alkynes. rsc.orgsigmaaldrich.com This reaction, catalyzed by a palladium-dppe complex, efficiently creates new vinyl-substituted phosphinates, which are valuable synthetic intermediates. rsc.org The choice of ligand and solvent can influence the reaction's efficiency and regioselectivity. rsc.org

Research has shown that this hydrophosphinylation reaction proceeds smoothly under specific conditions, yielding the desired products in good yields. rsc.org The process involves heating the reactants—ethyl phenylphosphinate, a terminal alkyne, a palladium(II) acetate catalyst, and a phosphine ligand (like dppe)—in a solvent such as toluene. rsc.org

Table 1: Palladium-Catalyzed Addition of Ethyl Phenylphosphinate to Phenylacetylene rsc.org
Catalyst SystemSolventTemperatureTime (h)Yield (%)
Pd(OAc)₂ / dppeToluene100 °C3Not specified in abstract, but procedure results in a purified product

While its application in heterogeneous catalysis is less documented, the principles of supporting metal complexes on solid substrates are well-established for other phosphorus-based catalysts. ajol.info Immobilizing homogeneous catalysts can offer advantages in catalyst separation and reuse. ajol.info

Role of Phosphinic Esters as Precursors in Polymer Chemistry

Phosphinic acid esters and their derivatives are important precursors in the synthesis of functional polymers, particularly those designed for flame retardancy. google.comnih.gov The incorporation of phosphorus-containing moieties into polymer backbones or as pendant groups can significantly alter the material's properties upon thermal decomposition. nih.gov

Organophosphorus compounds are widely used as flame retardants in plastics and other polymeric materials due to their effectiveness and often lower environmental impact compared to some halogenated alternatives. researchgate.netnih.gov Phosphinate esters can be used as reactive flame retardants, meaning they are chemically incorporated into the polymer structure. google.com

The mechanism by which phosphorus flame retardants operate depends on the phosphorus compound's structure and the nature of the polymer. nih.govresearchgate.net They can exert their effect in two main ways:

Condensed-Phase Action : During combustion, the phosphorus compound decomposes to form a phosphorus acid. nih.gov This acid promotes dehydration and crosslinking of the polymer matrix, leading to the formation of a stable, insulating layer of char on the material's surface. nih.govyoutube.com This char layer limits the evolution of flammable volatile gases and acts as a barrier to heat and oxygen, thus retarding the combustion process. nih.gov

Gas-Phase Action : Some phosphorus compounds can decompose to release volatile, phosphorus-containing radical species (like PO•) into the gas phase. nih.govresearchgate.net These radicals interfere with and quench the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, effectively inhibiting ignition. researchgate.netyoutube.com

A compound closely related to ethyl phenylphosphinate, 2-carboxy ethyl (phenyl) phosphinic acid (CEPPA), has been successfully used to create flame-retardant polyethylene (B3416737) terephthalate (B1205515) (PET) copolymers. researchgate.net The synthesis involves incorporating the phosphorus-containing monomer during the polymerization process. nih.gov

The introduction of phosphinic esters into a polymer structure not only imparts flame retardancy but also alters the polymer's thermal degradation pathway. researchgate.net Comparative studies on the thermal degradation of standard PET versus PET copolymerized with CEPPA provide insight into these mechanisms. researchgate.net

Under inert atmospheres, the degradation of standard PET primarily involves homolytic cleavage followed by a β-cis-elimination reaction. researchgate.net However, in CEPPA-containing copolymers, the phosphinic acid moiety changes the reaction path. The copolymer degrades more readily but does so by capturing specific free radicals, which alters the homolytic cleavage process. researchgate.net This results in a different profile of degradation products, with an increased generation of compounds like 4-carboxybenzaldehyde. researchgate.net This modified degradation pathway is directly linked to the flame-retardant effect, as it promotes the formation of char instead of flammable volatiles. nih.gov The initial decomposition of organophosphorus esters in a polymer matrix typically involves the elimination of a phosphorus acid, a process whose facility is dependent on the level of oxygenation at the phosphorus atom. nih.gov

Separate from the role of phosphinates in flame retardancy, a different class of organophosphorus compounds, phosphite (B83602) esters , are widely used as secondary antioxidants in many polymers. researchgate.netnih.gov These compounds are characterized by a P(III) center, unlike the P(V) center in phosphinates.

Phosphinic Ester Derivatives in Supramolecular Chemistry and Hybrid Materials

Phosphinic Ester Derivatives in Supramolecular Chemistry and Hybrid Materials

The ability of phosphinic acid derivatives to act as robust connecting units and to be functionalized with various organic groups makes them prime candidates for building complex supramolecular assemblies and hybrid organic-inorganic materials.

Phosphinic acids and their esters are increasingly recognized as effective building blocks, or "linkers," for the synthesis of Metal-Organic Frameworks (MOFs). These materials are highly porous, crystalline coordination polymers composed of metal ions or clusters connected by organic ligands. The phosphinate group offers distinct advantages over the more commonly used carboxylates.

Research has shown that the bond between a phosphinate group and a trivalent metal center is typically stronger than that of a carboxylate, leading to MOFs with enhanced thermal and hydrolytic stability. acs.orgnih.gov This robustness is critical for applications in gas storage, separation, and catalysis, which often involve harsh operating conditions.

A key feature of phosphinate-based linkers is the presence of a pendant alkyl or aryl group attached directly to the phosphorus atom. In the case of linkers derived from ethyl phenylphosphinate, the ethyl or phenyl group (or a functionalized version thereof) would face into the pores of the MOF structure. nih.gov This allows for precise tuning of the pore's chemical environment and functionality without altering the underlying framework topology, a principle known as isoreticular chemistry. acs.orgnih.gov

Table 1: Comparison of Functionalized Phosphinate-Based MOFs This table is generated based on data for representative phosphinate MOFs to illustrate the impact of functionalization.

MOF DesignationMetal NodeFunctional Group on LinkerKey FindingReference
ICR-7Fe³⁺Phenyl (unfunctionalized)Baseline for comparison of pore functionality. nih.gov
ICR-8Fe³⁺DimethylaminoHigher affinity toward tested pollutants than ICR-7. nih.govacs.org
ICR-14 Fe³⁺ Ethyl carboxylate Enhanced hydrolytic stability and affinity for pollutants. nih.govacs.orgresearchgate.net
ICR-12Fe³⁺Phosphonate (B1237965) & PhosphinateDemonstrates isoreticularity between different phosphorus-based linkers. acs.orgnih.gov

The phosphinate group serves as an excellent anchor for grafting organic molecules onto the surfaces of various inorganic materials, particularly metal oxides. nih.govresearchgate.net This surface modification is a powerful strategy for altering the properties of a material, such as its hydrophobicity, biocompatibility, or catalytic activity. Phosphinic acids and their esters can form dense, well-ordered monolayers on substrates like zirconia, titania, and iron oxides. researchgate.net

The grafting process typically involves the reaction of the phosphinic acid headgroup with the oxide surface, forming strong, covalent P-O-Metal bonds. researchgate.net This chemisorption is more robust than the physical adsorption of many other organic modifiers, leading to more stable and durable functional layers. researchgate.net

While direct studies on "this compound" for surface grafting are not prevalent, the principles derived from related phosphonic and phosphinic acids are directly applicable. researchgate.netmdpi.com Ethyl phenylphosphinate can be hydrolyzed to ethylphenylphosphinic acid, which can then be used to functionalize surfaces. The ethyl and phenyl groups provide a foundation for further chemical modification or can directly impart specific properties to the surface. This approach is used to:

Create Hybrid Materials: Functionalizing nanoparticles with phosphinates can create organic-inorganic hybrid materials with combined properties, useful in areas like drug delivery and sensing. google.comnih.gov

Improve Biocompatibility: Grafting biocompatible polymers like polyethylene glycol (PEG) onto a surface can be achieved using a phosphinate anchor, which is crucial for biomedical implants and devices. nih.govnih.gov

Control Interfacial Properties: In composite materials, modifying the surface of a filler (e.g., glass fibers) with a phosphinate can improve its adhesion to a polymer matrix, enhancing the mechanical properties of the composite. researchgate.net

Table 2: Methods for Surface Functionalization with Organophosphorus Compounds This table summarizes general methods applicable to phosphinic acid derivatives.

Substrate MaterialFunctionalizing AgentMethodPurpose of FunctionalizationReference
Metal Oxides (ZrO₂, TiO₂)Phosphonic/Phosphinic AcidsChemisorption from solutionFormation of stable, ordered organic layers researchgate.net
Silica (B1680970) (SiO₂)Phosphonic Acids / EstersAzeotropic distillation; AnnealingCovalent attachment of organocatalysts mdpi.com
Gold NanoparticlesThiol-terminated PEG spacerSelf-assemblyIntracellular tracking and delivery nih.govnih.gov
Polymer FilmsO-phospho L-serineAqueous phase EDC/NHS couplingIntroduction of phosphate (B84403) groups for biocompatibility nih.gov

Design of Organocatalysts and Ligands for Asymmetric Synthesis

In the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule, the design of effective catalysts and ligands is paramount. Derivatives of phosphinic acids are emerging as a versatile platform for creating new chiral organocatalysts and ligands for metal-catalyzed reactions. acs.orgacs.org

While ethyl phenylphosphinate itself is achiral, it can be chemically modified to incorporate chiral elements. This can be achieved by using chiral alcohols to form the ester, by modifying the phenyl or ethyl groups with chiral substituents, or by using it as a building block for larger, inherently chiral molecular backbones.

The resulting chiral phosphinic acid or ester derivatives can function in several ways:

Chiral Brønsted Acids: Chiral phosphoric acids (CPAs), which are structural cousins of phosphinic acids, are highly effective organocatalysts. wikipedia.orglibretexts.org They operate as bifunctional catalysts, using their acidic proton to activate a substrate and their basic phosphoryl oxygen to organize the transition state. libretexts.org By analogy, chiral phosphinic acids, designed with sterically demanding groups, have been synthesized and successfully applied in asymmetric Friedel-Crafts reactions, demonstrating higher enantioselectivity than their parent phosphoric acid counterparts in specific cases. acs.org

Chiral Ligands for Metals: The phosphorus atom in phosphinates and related phosphine compounds can coordinate to transition metals like rhodium, palladium, or ruthenium. nih.govcapes.gov.br If the phosphinate-derived ligand is chiral, it can create a chiral environment around the metal center, guiding the stereochemical outcome of a catalytic reaction. P-stereogenic ligands, where the phosphorus atom itself is a center of chirality, are a particularly powerful class of ligands that have demonstrated superior performance in reactions like asymmetric hydrogenation. acs.org

The development of catalysts based on a phosphinic ester framework allows for fine-tuning of both steric and electronic properties by modifying the groups attached to the phosphorus atom, providing a modular approach to catalyst design.

Table 3: Examples of Phosphorus-Based Chiral Catalysts and Ligands in Asymmetric Synthesis This table illustrates the types of reactions catalyzed by chiral phosphorus compounds, providing context for the potential of phosphinic acid derivatives.

Catalyst/Ligand TypeExample ReactionRole of Phosphorus CompoundKey FeatureReference
Chiral Phosphoric Acid (CPA)Reductive Amination of IminesChiral Brønsted Acid CatalystActivates imine and directs hydride attack. libretexts.orgsigmaaldrich.come3s-conferences.org
Chiral Phosphoric Acid (CPA)Asymmetric Allylation of AldehydesChiral Brønsted Acid CatalystCoordinates with the organometallic reagent and aldehyde. nih.gov
Chiral Phosphinic AcidFriedel-Crafts AlkylationChiral Brønsted Acid CatalystSterically demanding groups create a chiral pocket. acs.org
Chiral Phosphinoferrocenyl-aminophosphine (BoPhoz)Asymmetric HydrogenationChiral Ligand for RhodiumForms a chiral metal complex for stereoselective H₂ addition. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing phosphinic acid, ethyl-, phenyl ester, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of phenylphosphinic acid with ethanol in the presence of a coupling agent (e.g., DCC) under anhydrous conditions . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity (>95%) can be verified via GC-MS or HPLC, as demonstrated in studies on structurally analogous phosphinates .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

  • Methodological Answer :

  • ¹H NMR : Look for triplet signals near δ 1.3 ppm (CH₂CH₃) and δ 4.1 ppm (OCH₂), alongside aromatic protons (δ 7.2–7.6 ppm) .
  • ³¹P NMR : A singlet near δ 35–40 ppm confirms the phosphinate moiety, distinct from phosphonates (δ 20–25 ppm) .
  • IR : Strong P=O stretching at ~1200–1250 cm⁻¹ and P-O-C absorption at ~1050 cm⁻¹ .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The ester bond is prone to hydrolysis in aqueous or high-humidity environments. Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., THF, DCM). Stability studies on similar phosphinates show <5% degradation over six months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The phenyl group introduces steric hindrance, slowing nucleophilic substitution at phosphorus. Computational studies (DFT) on analogous esters reveal that electron-withdrawing substituents on the phenyl ring enhance electrophilicity at phosphorus, enabling faster reactions with nucleophiles (e.g., Grignard reagents) . Experimental validation requires kinetic monitoring via ³¹P NMR .

Q. What strategies resolve contradictions in reported catalytic activity of phosphinate esters in polymerization?

  • Methodological Answer : Discrepancies arise from impurities (e.g., residual acids) or solvent effects. For example, trace water in THF may hydrolyze the ester, altering catalytic behavior. Reproduce results using rigorously dried solvents and validate purity via elemental analysis. Comparative studies on TPO-L (a photoinitiator with a trimethylbenzoyl-phosphinate structure) highlight the critical role of substituents on photoactivity .

Q. How can computational modeling predict the compound’s behavior in radical scavenging or photodegradation?

  • Methodological Answer : Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) of P–H and O–P bonds. Molecular dynamics simulations (e.g., AMBER) model interactions with reactive oxygen species. Experimental validation via ESR spectroscopy detects radical intermediates, as shown in studies on phenylphosphinic acid derivatives .

Q. What advanced analytical techniques characterize degradation byproducts of this compound in environmental matrices?

  • Methodological Answer : Employ high-resolution LC-QTOF-MS to identify degradation products (e.g., phenylphosphinic acid, ethanol adducts). Compare fragmentation patterns with reference standards . For trace analysis, solid-phase extraction (SPE) with C18 cartridges concentrates samples prior to detection .

Notes on Contradictions and Limitations

  • CAS Registry Variability : Derivatives like ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate (CAS 84434-11-7) have distinct reactivity compared to the parent ester due to substituent effects .
  • Safety Data : While MSDS for analogs (e.g., ethyl methanesulfonate) highlight toxicity, specific handling protocols for this compound require validation via acute toxicity assays .

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